molecular formula C15H18O3 B3093342 (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one CAS No. 1242843-10-2

(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B3093342
CAS No.: 1242843-10-2
M. Wt: 246.30
InChI Key: DSODKSULHXYBLA-WRXSAAJRSA-N
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Description

The compound (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (hereafter referred to as Compound A) is a spirocyclic chromanone derivative characterized by a fused benzopyran-cyclohexane system. Key structural and physicochemical properties include:

  • Molecular formula: C₁₄H₁₄O₄
  • Molecular weight: 246.27 g/mol
  • CAS number: 951988-89-9 (EN300-302505) .
  • Stereochemistry: The (2S) configuration at the spiro junction confers chirality, which may influence biological activity and metabolic pathways.
  • Functional groups: A hydroxyl group at position 7 and a methyl substituent at the 5'-position of the cyclohexane ring.

Properties

IUPAC Name

(2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODKSULHXYBLA-WRXSAAJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC[C@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

(2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

(2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S)-7-hydroxy-5’-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Compound B : 4'-tert-Butyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
  • Molecular formula : C₂₀H₂₆O₅
  • Molecular weight : 346.43 g/mol (CAS: EN300-303046) .
  • Key difference : Replacement of the 5'-methyl group with a bulky tert-butyl group.
  • Impact: Increased steric hindrance may reduce binding affinity to enzymes or receptors requiring a compact substituent.
Compound C : (2S)-7-Hydroxy-3'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
  • Molecular formula : C₁₄H₁₄O₅
  • Molecular weight : 246.27 g/mol (CAS: 1242843-10-2) .
  • Key difference : Methyl group at the 3'-position instead of 5'.
  • Impact: Altered spatial orientation of the methyl group may affect interactions with chiral binding pockets. Potential differences in metabolic stability due to steric shielding of the hydroxyl group .

Functional Group Modifications

Compound D : 7,8-Dihydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
  • Molecular formula : C₁₄H₁₆O₄
  • Molecular weight : 248.28 g/mol (CAS: 135110-69-9) .
  • Key difference : Additional hydroxyl group at position 6.
  • Impact: Enhanced hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.
Compound E : 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
  • Molecular formula : C₁₄H₁₃F₃O₂
  • Molecular weight : 270.25 g/mol (CAS: 2060042-10-4) .
  • Key difference : Trifluoromethyl groups at 4' and 6 positions.
  • Impact :
    • Fluorine atoms increase electronegativity, enhancing metabolic stability and bioavailability.
    • Altered electronic properties may affect binding to targets sensitive to halogen interactions .

Ring System Variations

Compound F : 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1-cyclopentan]-4-one
  • Molecular formula : C₁₃H₁₄O₃
  • Molecular weight : 218.25 g/mol (CAS: 70441-03-1) .
  • Key difference : Cyclopentane ring instead of cyclohexane.
  • Smaller spiro system may limit interactions with deep hydrophobic pockets in proteins .

Structural and Functional Comparison Table

Compound Key Substituents/Ring Molecular Formula MW (g/mol) Notable Properties
A 5'-Methyl, 7-OH C₁₄H₁₄O₄ 246.27 Balanced lipophilicity, chiral spiro center
B 4'-tert-Butyl, 7-OH C₂₀H₂₆O₅ 346.43 High steric bulk, increased logP
C 3'-Methyl, 7-OH C₁₄H₁₄O₅ 246.27 Altered stereoelectronic effects
D 7,8-DiOH C₁₄H₁₆O₄ 248.28 Enhanced solubility, antioxidant activity
E 4',4',6-Trifluoro C₁₄H₁₃F₃O₂ 270.25 Improved metabolic stability
F Cyclopentane ring C₁₃H₁₄O₃ 218.25 Higher ring strain, reduced flexibility

Biological Activity

(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of benzopyrans, which are recognized for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
  • CAS Number : 1242843-10-2
  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol

The compound's spirocyclic structure contributes to its distinct chemical properties, enhancing its stability and reactivity compared to other benzopyran derivatives.

The biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is largely attributed to its interaction with various molecular targets within biological systems. These interactions can modulate multiple biochemical pathways, leading to potential therapeutic effects. The compound may act on enzymes, receptors, or other proteins, influencing cellular processes such as:

  • Antioxidant Activity : Scavenging free radicals and inhibiting oxidative stress.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through enzyme inhibition.
  • Antimicrobial Properties : Exhibiting activity against a range of pathogens.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Antioxidant Activity : Research indicates that the compound effectively scavenges free radicals, reducing oxidative damage in cellular models.
  • Anti-inflammatory Effects : In vitro studies demonstrate that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains, suggesting potential as a therapeutic agent in infectious diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one:

StudyFindings
Study 1Demonstrated significant antioxidant effects in vitro with IC50 values comparable to established antioxidants.
Study 2Showed anti-inflammatory activity by reducing TNF-alpha levels in macrophage cultures.
Study 3Evaluated antimicrobial properties against Staphylococcus aureus and Candida albicans, with notable inhibition zones observed.

Similar Compounds

The biological activity of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one can be compared with other related compounds:

CompoundStructural FeaturesBiological Activity
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-oneLacks spirocyclic structureModerate antioxidant activity
CoumarinBenzopyran derivativeAntimicrobial and anticoagulant properties
BenzofuranFused benzene and furan ringAntioxidant and anti-inflammatory properties

The unique spirocyclic structure of (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one enhances its reactivity and interaction with biological targets compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step cyclization and spiro-ring formation. Key steps include:

  • Temperature Control : Maintain 70–80°C during benzopyran core formation to avoid side reactions (e.g., over-oxidation) .
  • pH Sensitivity : Use buffered solutions (pH 6–7) to stabilize intermediates .
  • Purification : Employ gradient elution in reverse-phase HPLC with C18 columns, as silica gel chromatography may degrade polar hydroxyl groups .
    • Optimization : Design fractional factorial experiments to test variables (e.g., solvent polarity, catalyst loading) and monitor yields via LC-MS.

Q. How can the stereochemical configuration at the 2S position be confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for absolute configuration determination .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of the (2S) enantiomer .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to acute oral toxicity (OSHA Category 4) and skin irritation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dust formation .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation of the 7-hydroxyl group .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer :

  • NMR Discrepancies :
  • Solvent Effects : Re-run 1^1H NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
  • IR Absorbance : Use attenuated total reflectance (ATR)-FTIR to minimize sample preparation artifacts (e.g., KBr pellet inconsistencies) .

Q. What strategies are effective for elucidating the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • Cytochrome P450 Inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) .

Q. How can computational modeling predict the compound’s reactivity in radical-mediated oxidation reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model H-atom transfer (HAT) and radical adduct formation .
  • Transition State Analysis : Identify energy barriers for hydroxyl radical attack at the 5'-methyl group vs. the spiro-cyclohexane ring .
  • Validation : Compare simulated UV-Vis spectra of radical intermediates with experimental EPR data .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with variations at the 5'-methyl (e.g., ethyl, isopropyl) and 7-hydroxy (e.g., methoxy, acetyloxy) positions .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) .
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Reactant of Route 2
(2S)-7-hydroxy-5'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

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